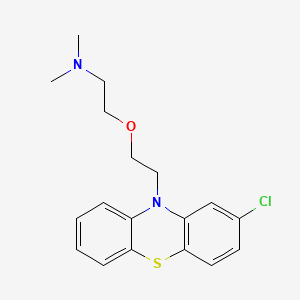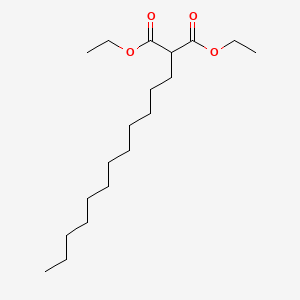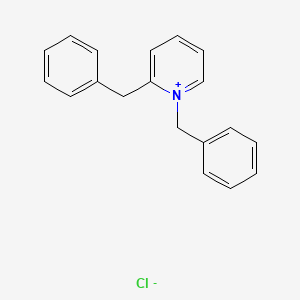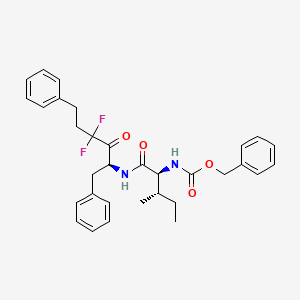
2,3-Bis(trifluoromethyl)-5-bromobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(trifluoromethyl)-5-bromobenzonitrile is an organic compound characterized by the presence of trifluoromethyl groups and a bromine atom attached to a benzonitrile core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with a brominating reagent in the presence of a catalyst . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 2,3-Bis(trifluoromethyl)-5-bromobenzonitrile may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(trifluoromethyl)-5-bromobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative .
Scientific Research Applications
2,3-Bis(trifluoromethyl)-5-bromobenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,3-Bis(trifluoromethyl)-5-bromobenzonitrile exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity and stability, while the bromine atom provides a site for further functionalization . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(trifluoromethyl)benzofuran: Similar in structure but contains a furan ring instead of a nitrile group.
3,5-Bis(trifluoromethyl)benzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
2,3-Bis(trifluoromethyl)-5-bromobenzonitrile is unique due to the presence of both trifluoromethyl groups and a bromine atom on the benzonitrile core. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H2BrF6N |
|---|---|
Molecular Weight |
318.01 g/mol |
IUPAC Name |
5-bromo-2,3-bis(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H2BrF6N/c10-5-1-4(3-17)7(9(14,15)16)6(2-5)8(11,12)13/h1-2H |
InChI Key |
GWYWZCSLIAPUPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)C(F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



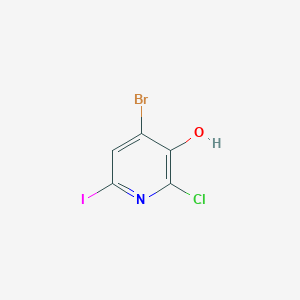
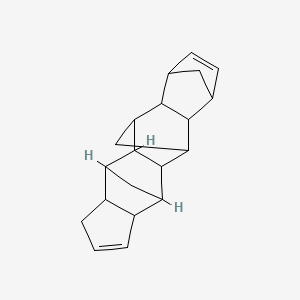
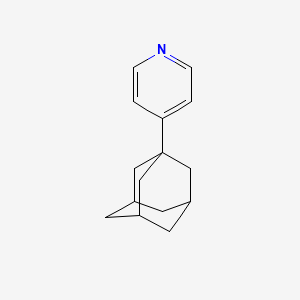
![2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B12808019.png)
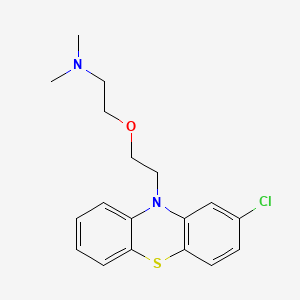
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)
